

Crystal Structure of L-Tyrosinol Hydrochloride: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *L-Tyrosinol hydrochloride*

Cat. No.: B2394453

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Introduction

L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from the amino acid L-tyrosine, is a compound of significant interest in pharmaceutical and materials science. Its structural properties, particularly in the solid state, are crucial for understanding its stability, solubility, and suitability as a chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of the crystal structure of **L-Tyrosinol hydrochloride**, detailing the experimental methodologies for its determination and analyzing its key structural features.

While extensive crystallographic data is available for the related compound L-Tyrosine hydrochloride, which possesses a carboxylic acid group instead of a primary alcohol, detailed single-crystal X-ray diffraction data for **L-Tyrosinol hydrochloride** is not as readily found in publicly accessible databases. This guide, therefore, synthesizes information from related structures and general principles of crystallography to present a predictive analysis, alongside established experimental protocols for its definitive determination.

Experimental Determination of Crystal Structure

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. The overall workflow is a multi-step process that demands precision at each stage.

Crystallization

The primary challenge in crystal structure determination is obtaining a single crystal of sufficient size and quality. For **L-Tyrosinol hydrochloride**, a common and effective method is slow evaporation from a suitable solvent.

Rationale: The goal of crystallization is to allow molecules to self-assemble into a highly ordered, repeating lattice. Slow evaporation is a kinetically controlled process that provides the necessary time for molecules to orient themselves correctly, minimizing defects and leading to a well-ordered crystal suitable for diffraction. The choice of solvent is critical; it must be one in which the compound is moderately soluble, allowing for a gradual increase in concentration as the solvent evaporates.

Step-by-Step Protocol:

- **Synthesis:** **L-Tyrosinol hydrochloride** is synthesized by the reduction of L-tyrosine, followed by salt formation with hydrochloric acid.
- **Dissolution:** A saturated solution of **L-Tyrosinol hydrochloride** is prepared at room temperature in a suitable solvent, such as an ethanol/water mixture.
- **Filtration:** The solution is filtered through a microfilter to remove any particulate impurities that could act as unwanted nucleation sites.
- **Evaporation:** The filtered solution is placed in a clean vial, covered with a perforated film (e.g., Parafilm) to slow the rate of evaporation, and left undisturbed in a vibration-free environment.
- **Harvesting:** Crystals typically form over several days to weeks. Once they have reached an appropriate size (approx. 0.1-0.3 mm in each dimension), they are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Solution

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

Workflow Diagram:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

- **Mounting:** A selected crystal is mounted on a cryoloop and placed on the goniometer head of a diffractometer.
- **Data Collection:** The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$). The crystal is rotated, and a series of diffraction patterns are collected on a detector.
- **Data Reduction:** The collected raw data are processed to correct for experimental factors (like polarization and absorption) and to integrate the intensities of the diffraction spots.
- **Structure Solution:** The "phase problem" is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map and an approximate atomic model.
- **Structure Refinement:** The initial model is refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Analysis of the Crystal Structure

Based on the known structures of similar amino alcohol hydrochlorides and L-Tyrosine hydrochloride itself, a predictive analysis of the **L-Tyrosinol hydrochloride** crystal structure can be made. The structure is expected to be defined by a robust network of hydrogen bonds.

Crystal Data and Molecular Conformation

The crystallographic data would be summarized in a table, providing essential parameters that define the unit cell and the quality of the refinement.

Table 1: Predicted Crystal Data and Refinement Details for **L-Tyrosinol Hydrochloride**

Parameter	Predicted Value
Chemical Formula	C ₉ H ₁₄ ClNO ₂
Formula Weight	203.67 g/mol
Crystal System	Monoclinic or Orthorhombic
Space Group	A non-centrosymmetric space group (e.g., P2 ₁)
a (Å)	5 - 10
b (Å)	10 - 15
c (Å)	10 - 20
α, γ (°)	90
β (°)	90 - 110 (if monoclinic)
Volume (Å ³)	~1000 - 1500
Z (molecules/unit cell)	4
Temperature (K)	100
Radiation (Å)	Mo Kα (λ = 0.71073)
R-factor	< 0.05 for a well-refined structure

In its protonated form, the L-Tyrosinol cation will feature a protonated amino group (-NH₃⁺), a primary alcohol (-CH₂OH), and a phenolic hydroxyl group (-OH). The overall conformation will be determined by the minimization of steric hindrance and the optimization of intramolecular and intermolecular interactions.

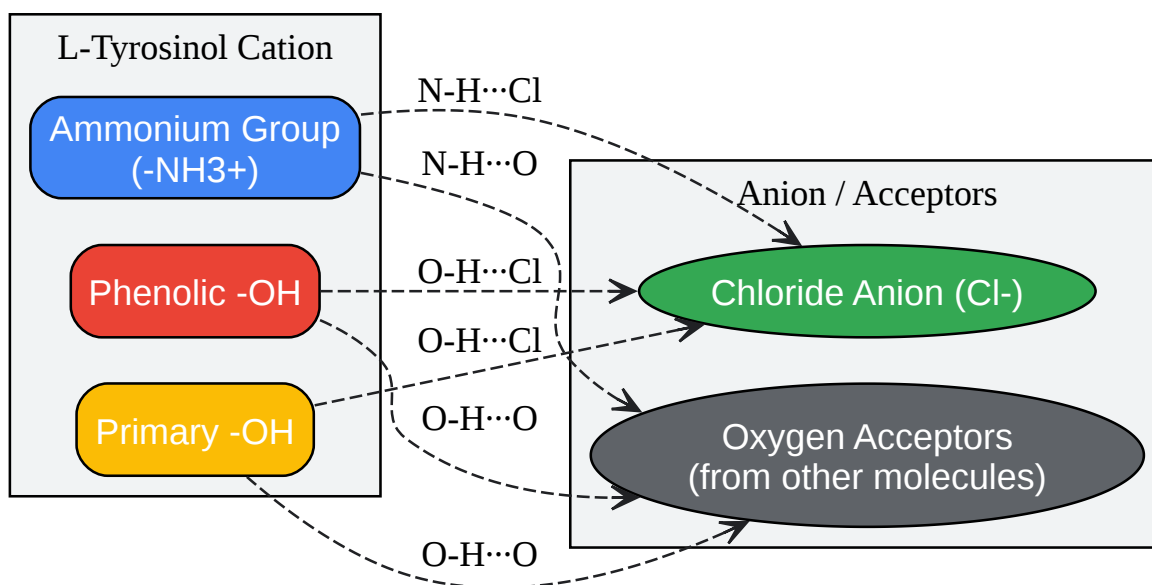
Supramolecular Assembly and Hydrogen Bonding

The defining feature of the crystal packing will be an extensive three-dimensional hydrogen-bonding network. The protonated amino group is an excellent hydrogen bond donor, while the hydroxyl groups and the chloride anion are effective acceptors.

Key Predicted Interactions:

- $\text{N-H}\cdots\text{Cl}$: Strong charge-assisted hydrogen bonds between the ammonium group and the chloride anion will be a primary interaction.
- $\text{O-H}\cdots\text{Cl}$: The primary and phenolic hydroxyl groups will also donate hydrogen bonds to the chloride anion.
- $\text{N-H}\cdots\text{O}$: The ammonium group can donate hydrogen bonds to the oxygen atoms of the hydroxyl groups on neighboring molecules.
- $\text{O-H}\cdots\text{O}$: Hydroxyl groups will act as both donors and acceptors, forming chains or networks of molecules.

This intricate network of hydrogen bonds is responsible for the stability of the crystal lattice.



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Caption: Predicted hydrogen-bonding interactions in the crystal lattice.

Table 2: Representative Hydrogen Bond Geometries from Similar Structures

Donor (D) — H ... Acceptor (A)	D-H (Å)	H...A (Å)	D...A (Å)	Angle (D-H...A) (°)
N ⁺ —H ... Cl ⁻	~0.91	~2.20	~3.10	~170
O—H ... Cl ⁻	~0.84	~2.30	~3.15	~165
N ⁺ —H ... O	~0.91	~1.90	~2.80	~175
O—H ... O	~0.84	~1.95	~2.78	~170

Implications for Drug Development

A detailed understanding of the crystal structure of **L-Tyrosinol hydrochloride** is vital for drug development professionals.

- **Polymorphism:** Different packing arrangements (polymorphs) can have different physical properties, including solubility and dissolution rate, which directly impact bioavailability. X-ray diffraction is the definitive tool for identifying and characterizing polymorphs.
- **Stability:** The hydrogen-bonding network contributes significantly to the thermodynamic stability of the solid form, influencing shelf-life and storage conditions.
- **Rational Design:** As a chiral intermediate, knowing the preferred solid-state conformation of **L-Tyrosinol hydrochloride** can inform the design of derivatives and co-crystals with tailored properties.

Conclusion

The crystal structure of **L-Tyrosinol hydrochloride** is characterized by a complex, three-dimensional network of hydrogen bonds involving the protonated amine, two hydroxyl groups, and the chloride anion. This arrangement dictates the physical properties of the solid material, which are of paramount importance for its application in pharmaceutical development. While a definitive, publicly available crystal structure remains to be widely reported, the experimental protocols and predictive analyses outlined in this guide provide a robust framework for its determination and interpretation, empowering researchers to fully leverage this versatile chiral building block.

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